Hexafluoropropylene oxide
Overview
Description
Hexafluoropropylene oxide is a versatile fluorochemical widely used in the synthesis of various fluorinated compounds and polymers. This colorless gas is the epoxide of hexafluoropropylene, a fluorinated analog of propylene oxide. This compound is produced by companies such as DuPont and 3M and serves as a precursor to the lubricant Krytox and related materials .
Mechanism of Action
Hexafluoropropylene oxide (HFPO) is a versatile fluorointermediate used in the synthesis of various fluorinated compounds and fluoropolymers . This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
HFPO primarily targets the synthesis of fluoromonomers and fluoropolymers . It adds fluorine functionality to a variety of organic precursors and is a key intermediate in the production of commercial fluoropolymers .
Mode of Action
HFPO’s mode of action involves a series of chemical reactions. It is generated by the oxidation of perfluoropropylene, with oxygen as well as other oxidants . Fluoride catalyzes the formation of perfluorinated polyethers such as Krytox. The initial step entails nucleophilic attack at the middle carbon to give the perfluoropropoxide anion, which in turn attacks another monomer . This process generates a polymer terminated by an acyl fluoride, which is hydrolyzed to the carboxylic acid which is decarboxylated with fluorine .
Biochemical Pathways
The biochemical pathways affected by HFPO are primarily related to the synthesis of fluoropolymers . The epoxide ring of HFPO is opened by nucleophiles to give a variety of derivatives . HFPO may be isomerized to either pentafluoropropionyl fluoride (PPF) or hexafluoroacetone (HFA) . The thermolysis of HFPO can also serve as a source of difluorocarbene .
Result of Action
The result of HFPO’s action is the production of fluoropolymers and other fluorinated compounds . In terms of biological effects, exposure to HFPO has been linked to apoptosis and increased levels of reactive oxygen species (ROS) in HepG2 cells .
Action Environment
The action, efficacy, and stability of HFPO can be influenced by various environmental factors. For instance, the presence of Lewis acids can catalyze the rearrangement of HFPO to hexafluoroacetone . Improper storage and handling methods can initiate a metal-catalyzed mechanism that generates a very low level of hexafluoroacetene (HFA) . Furthermore, HFPO is nonflammable and stored as a pressurized liquid , which can affect its environmental distribution and stability.
Biochemical Analysis
Biochemical Properties
It is known that the epoxide ring of HFPO can be opened by nucleophiles to give a variety of derivatives . This suggests that it may interact with enzymes, proteins, and other biomolecules that have nucleophilic groups, such as amines or thiols. The nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.
Cellular Effects
Some studies suggest that exposure to HFPO homologues can induce apoptosis in HepG2 cells . This process involves the generation of intracellular reactive oxygen species (ROS), indicating the induction of oxidative stress in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of Hexafluoropropylene oxide involves the opening of its epoxide ring by nucleophiles . This reaction can be catalyzed by fluoride, leading to the formation of perfluorinated polyethers . An epoxidation mechanism is suggested implying the participation of alkoxyl radicals via the formation of the alkyl radical R−O−C 3 F 6 as an intermediate .
Temporal Effects in Laboratory Settings
It is known that HFPO is a nonflammable gas that is stored as a pressurized liquid
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, zebrafish embryos exposed to HFPO dimer acid (HFPO-DA) at concentrations of 0.5–20,000 mg/L showed significant reduction in larval survival percentage and heart rate .
Metabolic Pathways
It is known that HFPO can be isomerized to either pentafluoropropionyl fluoride (PPF) or hexafluoroacetone (HFA) .
Transport and Distribution
It is known that HFPO is a nonflammable gas that is stored as a pressurized liquid . Its transport and distribution would depend on its physical and chemical properties, as well as the specific conditions of the biological system.
Preparation Methods
Hexafluoropropylene oxide can be synthesized from hexafluoropropylene through various methods, including electrophilic, radical, and nucleophilic reactions with different oxidants . One common method involves the epoxidation of hexafluoropropylene with sodium hypochlorite in a two-phase solvent system, yielding high selectivity and efficiency . Other methods include oxidation using oxygen under pressure, hydrogen peroxide, and electrochemical procedures .
Chemical Reactions Analysis
Hexafluoropropylene oxide undergoes several types of chemical reactions:
Nucleophilic Attack: The compound is susceptible to nucleophilic attack, leading to the formation of perfluorinated polyethers.
Rearrangement: In the presence of Lewis acids, this compound can rearrange to form hexafluoroacetone.
Methanolysis: This reaction with methanol produces methyl trifluoropyruvate, a useful reagent in organic synthesis.
Scientific Research Applications
Hexafluoropropylene oxide has numerous applications in scientific research and industry:
Fluoropolymers: It is a key intermediate in the synthesis of fluoropolymers, which are used in various industrial applications.
Lubricants: The compound is a precursor to the commercial perfluorinated Krytox lubricant.
Plasma-Assisted Polymerization: This compound is used in the production of low dielectric constant fluorocarbon thin films, which have applications in liquid repellency, insulating electronic materials, and biologically implantable devices.
Comparison with Similar Compounds
Hexafluoropropylene oxide is unique due to its high reactivity and versatility in forming various fluorinated compounds. Similar compounds include:
This compound dimer acid:
Perfluorooctanoic acid (PFOA): Another fluorinated compound used in the production of fluoropolymers.
Perfluorooctane sulfonate (PFOS): A fluorinated surfactant with applications in various industries.
This compound stands out due to its ability to form a wide range of derivatives and its use in high-performance applications.
Properties
IUPAC Name |
2,2,3-trifluoro-3-(trifluoromethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFXOWRDDHCDTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
75266-03-4, 25038-02-2 | |
Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75266-03-4 | |
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Record name | Poly(hexafluoropropylene oxide) | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6029177 | |
Record name | Trifluoro(trifluoromethyl)oxirane | |
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Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO] | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Boiling Point |
-18 °F at 760 mmHg (NTP, 1992) | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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CAS No. |
428-59-1, 25038-02-2 | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Record name | Hexafluoropropylene oxide | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Record name | Hexafluoropropylene oxide, homopolymer | |
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Record name | PERFLUOROPROPYLENE OXIDE | |
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Record name | TRIFLUORO(TRIFLUOROMETHYL)OXIRANE | |
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Melting Point |
-200 °F (NTP, 1992) | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Synthesis routes and methods
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